molecular formula C21H30N4O B6009560 2-[1-cyclopentyl-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol

2-[1-cyclopentyl-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol

Cat. No.: B6009560
M. Wt: 354.5 g/mol
InChI Key: MGVXCKVXBODCOW-UHFFFAOYSA-N
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Description

2-[1-cyclopentyl-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a cyclopentyl group and a phenyl-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-cyclopentyl-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of phenylhydrazine with an appropriate diketone under acidic conditions.

    Substitution on Piperazine: The piperazine ring is then substituted with the pyrazole moiety using a nucleophilic substitution reaction.

    Cyclopentyl Group Addition: The cyclopentyl group is introduced via a Grignard reaction or other suitable alkylation methods.

    Ethanol Group Addition: Finally, the ethanol group is added through a reduction reaction, often using lithium aluminum hydride (LiAlH4) or similar reducing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[1-cyclopentyl-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

    Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives.

    Hydrolysis: Smaller organic fragments.

Scientific Research Applications

2-[1-cyclopentyl-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-cyclopentyl-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-cyclopentyl-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1-cyclopentyl-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O/c26-13-10-20-16-24(11-12-25(20)19-8-4-5-9-19)15-18-14-22-23-21(18)17-6-2-1-3-7-17/h1-3,6-7,14,19-20,26H,4-5,8-13,15-16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVXCKVXBODCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2CCO)CC3=C(NN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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